molecular formula C16H14O6 B180144 Blumeatin CAS No. 118024-26-3

Blumeatin

Cat. No.: B180144
CAS No.: 118024-26-3
M. Wt: 302.28 g/mol
InChI Key: YEYLMQKEGSQNGZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Blumeatin, a plant flavonoid, primarily targets Xanthine Oxidase (XO) . XO is a multifunctional molybdoflavoprotein enzyme found in many mammalian tissues, particularly the intestine tract and liver . It plays a crucial role in the development of hyperuricemia by catalyzing the oxidation of hypoxanthine and xanthine to generate uric acid and reactive oxygen species .

Mode of Action

This compound interacts with XO via hydrogen bonds involving the main amino acid residues Thr1010, Val1011, Phe914, and Ala1078 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid and reactive oxygen species .

Biochemical Pathways

By inhibiting XO, this compound affects the purine degradation pathway, which leads to a decrease in the production of uric acid . This can help alleviate the symptoms of hyperuricemia, a condition characterized by high levels of uric acid in the blood .

Pharmacokinetics

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. It has a high absorption profile in the human intestine (81.93%), suggesting good bioavailability .

Result of Action

The inhibition of XO by this compound leads to a decrease in uric acid production, which can help manage conditions like hyperuricemia and gout . Additionally, this compound has high radical scavenging activity due to its noncoplanarity and over twisted torsion angle (−94.64°) with respect to its flavanone skeleton . This suggests that this compound may also have antioxidant properties .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-11-5-12(19)16-13(20)7-14(22-15(16)6-11)8-2-9(17)4-10(18)3-8/h2-6,14,17-19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYLMQKEGSQNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=CC(=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Blumeatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

118024-26-3
Record name Blumeatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 222 °C
Record name Blumeatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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